molecular formula C18H21N5O4 B2592732 6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-58-4

6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2592732
CAS No.: 887696-58-4
M. Wt: 371.397
InChI Key: YUJHLJFTZMSRIU-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are small molecules containing five-member heterocyclic moieties .


Synthesis Analysis

The synthesis of imidazole derivatives often involves multicomponent reactions. For example, the synthesis of 2,4,5-trisubstituted-imidazoles has been achieved in excellent yields up to 95% from readily available starting materials . The process involves a CuI catalyzed synthesis and affords trisubstituted imidazoles in short reaction times .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques such as FT-IR and NMR . For example, the FT-IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can be complex and involve multiple steps. For example, the synthesis of highly substituted tricyclic isoindole-1,3-diones involves a cascade HDDA reaction, the formation of an intermolecular cycloaddition, and an oxidation by oxygen .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the compound , have been synthesized and evaluated for their cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives exhibited potent cytotoxic properties, indicating potential applications in cancer research and therapeutic development (Deady et al., 2003).

Novel Glycoluril Scaffolds

  • A novel glycoluril scaffold, incorporating heterocyclic rings instead of aromatic rings, demonstrates the versatility of heterocyclic chemistry in creating new molecular architectures. These scaffolds have potential applications in material science, drug design, and supramolecular chemistry (Wang et al., 2016).

Antimicrobial Activities

  • Research into 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones indicates potential antimicrobial applications. These compounds were synthesized and evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents (Sharma et al., 2004).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be sensitive to benzaldehyde-based derivatives. These frameworks exhibit characteristic luminescence that could be utilized in the development of fluorescence sensors for chemical detection (Shi et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives is often related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for research on imidazole derivatives are likely to involve the design of new antitumor agents . This is because small molecules containing five-member heterocyclic moieties, such as imidazole derivatives, have shown considerable promise in this area .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-5-21-16(24)14-15(20(2)18(21)25)19-17-22(8-9-23(14)17)12-10-11(26-3)6-7-13(12)27-4/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHLJFTZMSRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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